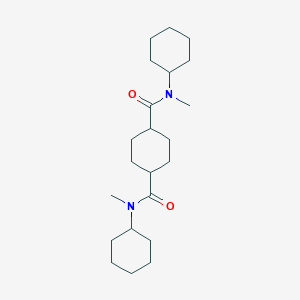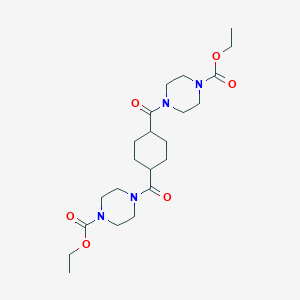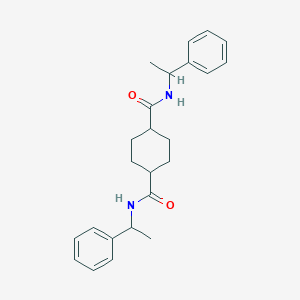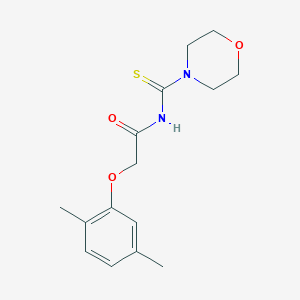
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPEP and is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium involves the modulation of mGluR5. This compound binds to a specific site on the receptor, known as the allosteric site, and enhances the activity of the receptor. This leads to increased signaling through the receptor, which can result in improved cognitive function and memory.
Biochemical and Physiological Effects:
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium has been shown to have several biochemical and physiological effects. It has been found to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. This can lead to improved cognitive function and memory. It has also been shown to have neuroprotective effects, which can help prevent or slow down the progression of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium in lab experiments is its potency and selectivity as a positive allosteric modulator of mGluR5. This allows for precise modulation of the receptor, which can lead to more accurate results in experiments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium. One area of research is the development of more potent and selective positive allosteric modulators of mGluR5. This can lead to improved treatments for neurological disorders. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various neurological disorders. Additionally, the study of the biochemical and physiological effects of this compound can lead to a better understanding of the mechanisms underlying cognitive function and memory.
Synthesis Methods
The synthesis method of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium involves a multi-step process. The first step involves the reaction of 3-bromopyridine with benzyl cyanide in the presence of a palladium catalyst to form 3-bromo-1-phenylpropanenitrile. The second step involves the reaction of 3-bromo-1-phenylpropanenitrile with ethyl oxalate in the presence of sodium ethoxide to form 3-bromo-1-(2-oxo-2-phenylethyl)pyridinium.
Scientific Research Applications
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium has been extensively studied for its potential applications in various fields. It has been found to be a potent and selective positive allosteric modulator of mGluR5, which is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. This compound has been shown to enhance the activity of mGluR5, which can lead to improved cognitive function and memory in animal models. It has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
Product Name |
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium |
|---|---|
Molecular Formula |
C13H11BrNO+ |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
2-(3-bromopyridin-1-ium-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C13H11BrNO/c14-12-7-4-8-15(9-12)10-13(16)11-5-2-1-3-6-11/h1-9H,10H2/q+1 |
InChI Key |
AKUKOWPMKWTBQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)




![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)

![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
